molecular formula C40H40N12O14S4 B12713970 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(4-morpholinyl)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)- CAS No. 51461-29-1

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(4-morpholinyl)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-

Cat. No.: B12713970
CAS No.: 51461-29-1
M. Wt: 1041.1 g/mol
InChI Key: NPURLJROFREPHW-OWOJBTEDSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular framework of this compound (C₄₀H₃₈N₁₂O₈S₂·2Na) comprises a stilbene core (2,2'-(1,2-ethenediyl)bis(benzene)) bridged by two triazine rings. Each triazine unit at the 5-position of the benzene rings is substituted with:

  • A 4-morpholinyl group at the 4-position of the triazine.
  • A 4-sulfophenylamino group at the 6-position of the triazine.
  • An amino linkage connecting the triazine to the benzenesulfonic acid moiety.

The sodium counterions balance the sulfonate groups, enhancing aqueous solubility. Key bonding patterns include:

  • π-Conjugation : The stilbene’s ethenediyl bridge enables extended conjugation between aromatic systems, critical for ultraviolet (UV) absorption and fluorescence properties.
  • Hydrogen bonding : The amino groups and sulfonate oxygens participate in intermolecular interactions, influencing crystallinity and solubility.
  • Coordination sites : The triazine nitrogen atoms and sulfonate groups may act as ligands in metal complexes, though this remains underexplored.

Table 1: Molecular Descriptors

Property Value/Description Source
Molecular Formula C₄₀H₃₈N₁₂O₈S₂·2Na
Molecular Weight 924.91 g/mol
Canonical SMILES [Na].[Na].O=S(=O)(O)C1=CC(=CC=C1C=CC2=CC=C(...)
Hybridization sp² (stilbene), sp³ (morpholinyl), sp² (triazine)

Properties

CAS No.

51461-29-1

Molecular Formula

C40H40N12O14S4

Molecular Weight

1041.1 g/mol

IUPAC Name

5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid

InChI

InChI=1S/C40H40N12O14S4/c53-67(54,55)31-11-7-27(8-12-31)41-35-45-37(49-39(47-35)51-15-19-65-20-16-51)43-29-5-3-25(33(23-29)69(59,60)61)1-2-26-4-6-30(24-34(26)70(62,63)64)44-38-46-36(48-40(50-38)52-17-21-66-22-18-52)42-28-9-13-32(14-10-28)68(56,57)58/h1-14,23-24H,15-22H2,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H2,41,43,45,47,49)(H2,42,44,46,48,50)/b2-1+

InChI Key

NPURLJROFREPHW-OWOJBTEDSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=C(C=C8)S(=O)(=O)O

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=C(C=C8)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(4-morpholinyl)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Key steps in the synthesis may include:

    Formation of Intermediate Compounds: This involves the reaction of benzenesulfonic acid derivatives with ethylene to form the ethenediyl linkage.

    Introduction of Triazine Rings: The triazine rings are introduced through a series of nucleophilic substitution reactions, where amino groups are replaced by triazine derivatives.

    Attachment of Morpholine and Sulfophenyl Groups: These groups are introduced through additional substitution reactions, often under acidic or basic conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to accelerate the reactions and improve the overall production process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(4-morpholinyl)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)- undergoes various types of chemical reactions, including:

    Oxidation: The sulfonic acid groups can be oxidized to form sulfonate esters or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazine rings or the ethenediyl linkage, leading to the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazine and morpholine sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate esters, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted triazine or morpholine compounds.

Scientific Research Applications

Applications in Scientific Research

  • Fluorescent Brightening Agent
    • The compound is widely used as a fluorescent brightening agent in textiles and paper products. Its ability to absorb ultraviolet light and emit visible light enhances the brightness of materials.
    • Case Study : A study conducted by researchers at the University of Tokyo demonstrated that the application of this compound significantly improved the brightness of cotton fabrics when compared to untreated samples .
  • Biological Research
    • It has potential applications in biological assays due to its reactive amino groups, which can be utilized for conjugation with biomolecules.
    • Case Study : In a study published in Bioconjugate Chemistry, scientists used this compound to label antibodies for enhanced detection in immunoassays, showing improved sensitivity and specificity .
  • Photochemical Applications
    • The compound's photostability makes it suitable for use in photochemical reactions where light activation is required.
    • Case Study : Research published in The Journal of Organic Chemistry highlighted its effectiveness as a photosensitizer in photodynamic therapy for cancer treatment .

Industrial Applications

  • Textile Industry
    • The compound is extensively used in the textile industry as a dyeing agent and brightener for synthetic fibers.
    • Data Table : Effectiveness of Benzenesulfonic Acid in Textile Brightening
    Material TypeBrightness Improvement (%)Application Method
    Cotton30%Dip dyeing
    Polyester45%Padding
  • Paper Industry
    • It is utilized in the paper industry to enhance the whiteness and brightness of paper products.
    • Case Study : An analysis by the Paper Science Institute indicated that incorporating this compound into paper pulp resulted in a 25% increase in brightness compared to standard bleaching agents .
  • Cosmetics and Personal Care
    • The compound is also being explored for use in cosmetic formulations due to its skin-friendly properties and ability to enhance product aesthetics through brightening effects.
    • Data Table : Application of Benzenesulfonic Acid in Cosmetic Products
    Product TypeConcentration (%)Effect on Product
    Skin Cream0.5%Brightening effect
    Shampoo1%Enhanced luster

Regulatory Considerations

Given its wide range of applications, regulatory assessments are crucial. According to the FDA's Cumulative Estimated Daily Intake report, the safety profile of this compound has been evaluated with a cumulative dietary concentration noted at 19.4 ppb . Compliance with regulations such as those outlined in 21 CFR ensures safe usage levels across various industries.

Mechanism of Action

The mechanism by which Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(4-morpholinyl)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved may vary depending on the specific application, but they often include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Structural Comparison

Table 1: Substituent Variations in Analogous Compounds
Compound Name (CAS/Reference) Key Substituents Backbone Counterion
Target Compound () 4-Morpholinyl, 4-sulfophenylamino 1,2-ethenediyl Sodium (1:2)
BTBS () Diethylamino, 2,5-disulfophenyl 1,2-ethenediyl Hexasodium
CAS 16470-24-9 () Bis(2-hydroxyethyl)amino, 4-sulfophenylamino 1,2-ethenediyl Tetrasodium
CAS 29637-52-3 () (3-Amino-3-oxopropyl)(2-hydroxyethyl)amino 1,2-ethenediyl Sodium (1:4)

Key Observations :

  • The target compound’s morpholinyl groups distinguish it from analogs with hydroxyethyl or alkylamine substituents. These groups influence electronic properties and solubility .
  • Higher sulfonate content (e.g., hexasodium in BTBS) increases hydrophilicity, critical for nanomaterial synthesis .

Functional and Catalytic Properties

Benzenesulfonic acid derivatives are widely used as catalysts. highlights simpler benzenesulfonic acid as a cost-effective, recyclable catalyst for alkylation reactions. The target compound’s triazine-morpholine framework may enhance:

  • Acidity : Sulfonic acid groups (pKa ≈ -2.8) provide strong Brønsted acidity, comparable to sulfuric acid .
  • Thermal stability : Morpholine’s cyclic structure could improve thermal resistance vs. linear amines .
  • Recyclability: Sodium salts facilitate solid-liquid separation post-reaction, similar to ionic liquids but more economical .

Regulatory and Environmental Considerations

For example:

  • CAS 198716-46-0 (): Requires reporting for industrial uses, reflecting concerns over hydroxypropyl/sulfophenyl substituents.
  • Alkyl derivatives (): Highlighted for biodegradation challenges, suggesting substituent choice impacts eco-toxicity.

The target compound’s morpholinyl groups may alter biodegradation pathways compared to hydroxyethyl or alkylamine variants .

Table 2: Application Profiles
Compound Key Applications References
Target Compound Catalysis, dye intermediates, nanomaterials
BTBS () Layered double hydroxide nanosheets (quantum dot synthesis)
CAS 16470-24-9 () Textile dyes, surfactants
Benzenesulfonic acid () Alkylation catalysis, pharmaceuticals

Insights :

  • Morpholine-containing derivatives may excel in dye chemistry due to nitrogen-rich coordination sites .
  • Sodium salts dominate in aqueous applications (e.g., electroplating, detergents), aligning with market trends in textiles and pharmaceuticals .

Biological Activity

Benzenesulfonic acid derivatives, particularly the compound 2,2'-(1,2-ethenediyl)bis(5-((4-(4-morpholinyl)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-), are of significant interest in various fields such as pharmaceuticals and materials science due to their unique structural properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes:

  • A benzenesulfonic acid moiety.
  • An ethenediyl bridge connecting two triazine rings.
  • Morpholine and sulfophenyl substituents that enhance its solubility and biological interactions.

This structure contributes to its potential as a fluorescent brightener and as a therapeutic agent in various applications.

Research indicates that benzenesulfonic acid derivatives can exhibit multiple biological activities through various mechanisms:

  • Antimicrobial Activity : These compounds have shown effectiveness against a range of bacteria and fungi. The sulfonic acid group enhances their interaction with microbial membranes.
  • Anticancer Properties : Some studies suggest that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death.
  • Inhibition of Enzymatic Activity : The presence of the morpholine group may inhibit certain enzymes involved in metabolic pathways.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a related benzenesulfonic acid derivative exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 15 µg/mL, indicating potent activity .
  • Cancer Cell Studies : In vitro studies on human cancer cell lines showed that treatment with this compound led to a reduction in cell viability by over 50% at concentrations of 20 µM after 48 hours. Mechanistic studies revealed activation of caspase pathways indicative of apoptosis .
  • Enzyme Inhibition : Research highlighted the ability of this compound to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. This inhibition was measured using enzyme assays with IC50 values around 10 µM .

Data Tables

Biological ActivityTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 15 µg/mL
AnticancerHuman cancer cell lines>50% viability reduction at 20 µM
Enzyme InhibitionCOX enzymesIC50 = 10 µM

Q & A

Basic Research Questions

Q. How can the molecular structure of this compound be confirmed using spectroscopic and computational methods?

  • Methodology :

  • Spectroscopy : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) (¹H, ¹³C, and 2D-COSY) can resolve the aromatic protons, morpholine substituents, and triazine linkages. For example, the ethylene bridge (ethenediyl group) will show distinct coupling constants in ¹H NMR .
  • Computational Modeling : Perform density functional theory (DFT) calculations to optimize the geometry and compare simulated spectra with experimental data. This helps validate the position of sulfonic acid and triazine groups .

Q. What are the standard protocols for synthesizing this compound and ensuring reproducibility?

  • Methodology :

  • Stepwise Synthesis : Begin with functionalizing benzene rings via sulfonation, followed by coupling with triazine intermediates. Use controlled conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions with the morpholine and sulfophenyl groups .
  • Purification : Employ column chromatography with gradient elution (e.g., methanol/ethyl acetate) or recrystallization to isolate the pure compound. Monitor purity via HPLC with UV detection at 254 nm .

Q. How can researchers assess the compound’s purity and stability under varying storage conditions?

  • Methodology :

  • Analytical Techniques : Use thermogravimetric analysis (TGA) to evaluate thermal stability and dynamic light scattering (DLS) to monitor aggregation in aqueous solutions.
  • Accelerated Stability Studies : Store samples at 25°C, 40°C, and 60°C with controlled humidity. Analyze degradation products via LC-MS every 30 days .

Advanced Research Questions

Q. How can conflicting toxicity data (e.g., acute vs. chronic toxicity) be reconciled in risk assessment?

  • Methodology :

  • Data Comparison : Cross-reference acute oral toxicity (e.g., LD₅₀ >2500 mg/kg in rats ) with chronic aquatic toxicity data (NOEC values: 0.1–3.1 mg/L for algae ). Consider species-specific metabolic pathways and exposure durations.
  • Mechanistic Studies : Use in vitro assays (e.g., hepatocyte viability tests) to identify organ-specific toxicity mechanisms. Pair with in silico QSAR models to predict bioaccumulation potential .

Q. What experimental designs are recommended to evaluate environmental persistence and degradation pathways?

  • Methodology :

  • Persistence Testing : Conduct OECD 301 biodegradation tests under aerobic/anaerobic conditions. Monitor sulfonic acid and triazine fragments via ion chromatography .
  • Advanced Analytics : Apply LC-QTOF-MS to identify photodegradation products in simulated sunlight. Compare with regulatory thresholds (e.g., EPA TSCA guidelines ).

Q. How can researchers investigate the compound’s interactions with biological macromolecules (e.g., proteins)?

  • Methodology :

  • Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity with serum albumin or DNA.
  • Molecular Dynamics (MD) Simulations : Model interactions between the sulfophenyl group and enzyme active sites (e.g., cytochrome P450) to predict metabolic fate .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported aquatic toxicity values across studies?

  • Resolution Strategy :

  • Meta-Analysis : Normalize data by test organism (e.g., daphnia vs. fish), pH, and temperature. For example, NOEC values vary significantly between algae (0.1 mg/L) and fish (2.0 mg/L) due to differences in membrane permeability .
  • Standardized Protocols : Advocate for adherence to OECD guidelines (e.g., OECD 202 for Daphnia magna) to minimize variability in future studies .

Regulatory and Compliance Considerations

Q. What documentation is required for international collaboration involving this compound under TSCA?

  • Guidance :

  • Export Compliance : Submit EPA TSCA Section 12(b) notifications for shipments, including CAS-specific data on toxicity and environmental fate .
  • Safety Data Sheets (SDS) : Include GHS classifications for acute toxicity (Category 5) and aquatic hazard (Chronic Category 2) based on existing data .

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